H-γ-Glu-Gly-Gly-OH

货号 B083389

CAS 编号:

13640-39-6

分子量: 261.23 g/mol

InChI 键: RWAZIEYJAWTKLB-YFKPBYRVSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

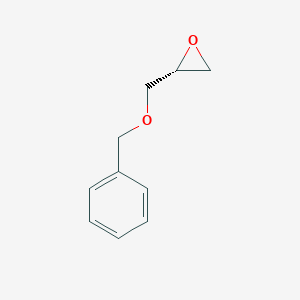

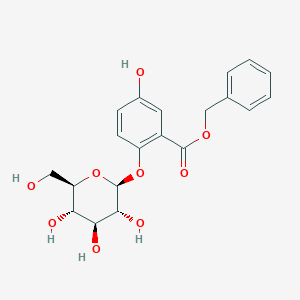

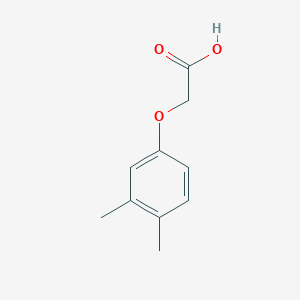

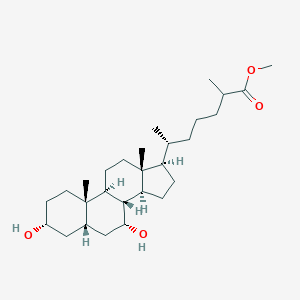

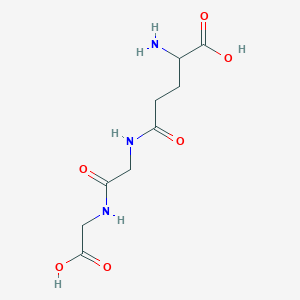

“H-gamma-Glu-Gly-Gly-OH” is a glutamyl-L-amino acid . It is obtained by the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glycine . It is also known as “gamma-glutamyl-glycyl-glycine” and has a molecular formula of C9H15N3O6 .

Synthesis Analysis

The synthesis of “H-gamma-Glu-Gly-Gly-OH” is linked to glutathione (GSH) metabolism . It is possibly yielded by the action of two enzymes: gamma-glutamyl transferase (γ-GT) or glutamate cysteine ligase (GCL) . The first step of glutathione synthesis, that is, the condensation of cysteine and on the gamma carboxylic group of glutamate is catalyzed by GCL .Molecular Structure Analysis

The molecular structure of “H-gamma-Glu-Gly-Gly-OH” is derived from the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glycine . It has a molecular weight of 261.23 .Chemical Reactions Analysis

“H-gamma-Glu-Gly-Gly-OH” can elicit excitatory effects on neurons likely by activating mainly the N-methyl-D-aspartate (NMDA) receptors . These effects are dependent on the integrity of synaptic transmission as they were blocked by tetrodotoxin (TTX) . At low concentration, “H-gamma-Glu-Gly-Gly-OH” potentiated the responses of glutamate on NMDA receptors .Physical And Chemical Properties Analysis

“H-gamma-Glu-Gly-Gly-OH” has a melting point of 176-178 °C and a boiling point of 749.0±60.0 °C . It has a density of 1.433±0.06 g/cm3 .科学研究应用

Neuropharmacology

- Summary of the application : The compound “H-gamma-Glu-Gly-Gly-OH” has been studied for its activity on neurons, specifically its effects on N-methyl-D-aspartate (NMDA) receptors .

- Methods of application : The compound was synthesized and tested on cultured neurons. Its effects were observed and measured .

- Results or outcomes : The compound was found to elicit excitatory effects on neurons, likely by activating mainly the NMDA receptors. These effects were dependent on the integrity of synaptic transmission as they were blocked by tetrodotoxin (TTX). It was observed that the compound partially activated NMDA receptors and exhibited better efficacy for NMDA receptors containing the GluN2B subunit .

Biochemistry

- Summary of the application : “H-gamma-Glu-Gly-Gly-OH” is linked to glutathione (GSH) metabolism .

- Methods of application : The endogenous production of “H-gamma-Glu-Gly-Gly-OH” was measured by LC-MS on the extracellular medium of C6 rat astroglioma cells .

- Results or outcomes : It was found that extracellular “H-gamma-Glu-Gly-Gly-OH” concentration was, to some extent, directly linked to GSH metabolism as “H-gamma-Glu-Gly-Gly-OH” can be a by-product of glutathione (GSH) breakdown after gamma-glutamyl transferase action .

Enzymology

- Summary of the application : “H-gamma-Glu-Gly-Gly-OH” is involved in the enzymatic reaction catalyzed by glutathione gamma-glutamylcysteinyltransferase .

- Methods of application : The enzyme glutathione gamma-glutamylcysteinyltransferase catalyzes the chemical reaction involving glutathione and [Glu (-Cys)]n-Gly .

- Results or outcomes : The two products of this enzymatic reaction are Gly and [Glu (-Cys)]n+1-Gly .

Antioxidant Defense

- Summary of the application : “H-gamma-Glu-Gly-Gly-OH” is linked to the cell’s antioxidant defense against oxidative stress .

- Methods of application : The production of “H-gamma-Glu-Gly-Gly-OH” was measured in relation to the activity of the GSH cycle .

- Results or outcomes : The production of “H-gamma-Glu-Gly-Gly-OH” may reflect the activity of the GSH cycle, and thus, indirectly, the cell’s build-up defense against oxidative stress .

Gamma-Glutamyl Transferase Activity

- Summary of the application : “H-gamma-Glu-Gly-Gly-OH” is involved in the enzymatic reaction catalyzed by gamma-glutamyl transferase (γ-GT) or glutamate cysteine ligase (GCL) .

- Methods of application : The synthesis of “H-gamma-Glu-Gly-Gly-OH” is linked to the action of two enzymes: either γ-GT or GCL .

- Results or outcomes : γ-GT is involved in GSH/GSSG degradation . To some extent, “H-gamma-Glu-Gly-Gly-OH” production may reflect the activity of the GSH cycle .

Glutathione Synthesis

- Summary of the application : “H-gamma-Glu-Gly-Gly-OH” is linked to the first step of glutathione (GSH) synthesis .

- Methods of application : The first step of GSH synthesis, that is, the condensation of cysteine and on the gamma carboxylic group of glutamate is catalyzed by GCL .

- Results or outcomes : “H-gamma-Glu-Gly-Gly-OH” synthesis is therefore linked to GSH metabolism .

未来方向

属性

IUPAC Name |

(2S)-2-amino-5-[[2-(carboxymethylamino)-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c10-5(9(17)18)1-2-6(13)11-3-7(14)12-4-8(15)16/h5H,1-4,10H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAZIEYJAWTKLB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCC(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317485 | |

| Record name | γ-Glu-Gly-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-gamma-Glu-Gly-Gly-OH | |

CAS RN |

13640-39-6 | |

| Record name | γ-Glu-Gly-Gly | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13640-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Glu-Gly-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)